molecular formula C13H21NO2 B2607285 Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate CAS No. 2031259-22-8

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate

Cat. No.: B2607285
CAS No.: 2031259-22-8
M. Wt: 223.316
InChI Key: BGOHBGLMYVDXTO-UHFFFAOYSA-N
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Description

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a chemical compound with the molecular formula C13H21NO2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 1-prop-2-ynylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-9-14-10-7-6-8-11(14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOHBGLMYVDXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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